(S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole
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Overview
Description
(S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole is a chiral ligand commonly used in asymmetric synthesis. This compound is known for its ability to facilitate various catalytic reactions, making it a valuable tool in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the Oxazoline Ring: This step involves the cyclization of an amino alcohol with a carboxylic acid derivative.
Introduction of the Diphenylphosphino Group: The diphenylphosphino group is introduced via a nucleophilic substitution reaction.
Addition of the tert-Butyl Group: The tert-butyl group is added through an alkylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxazoline ring to an oxazolidine ring.
Substitution: The diphenylphosphino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions include phosphine oxides, oxazolidines, and various substituted derivatives.
Scientific Research Applications
(S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The compound is used in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism by which (S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole exerts its effects involves coordination to a metal center in catalytic reactions. The chiral environment created by the ligand induces enantioselectivity in the reaction, leading to the formation of chiral products.
Comparison with Similar Compounds
Similar Compounds
®-4-(tert-Butyl)-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole: The enantiomer of the compound .
(S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole: A similar compound with a phenyl group instead of a benzyl group.
Uniqueness
(S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole is unique due to its specific chiral environment and the presence of both the diphenylphosphino and tert-butyl groups, which enhance its catalytic properties.
Properties
IUPAC Name |
[2-[[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]phenyl]-diphenylphosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28NOP/c1-26(2,3)24-19-28-25(27-24)18-20-12-10-11-17-23(20)29(21-13-6-4-7-14-21)22-15-8-5-9-16-22/h4-17,24H,18-19H2,1-3H3/t24-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXOAOKBRNOSBF-XMMPIXPASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28NOP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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